

# Application Notes and Protocols: (+)-trans-C75 in Cell Culture

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **(+)-trans-C75**, a synthetic small molecule, in cell culture experiments. C75 is a valuable research tool for investigating cellular metabolism, particularly in the context of cancer and metabolic disorders. It is primarily known as a potent inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer types, but it also possesses other key biological activities.

While **(+)-trans-C75** is specified, it is important to note that much of the literature on anti-cancer effects refers to the racemic mixture **(±)-C75** or the **(-)-C75** enantiomer, which is reported to carry the primary anti-tumor activity.<sup>[1][2]</sup> In contrast, **(+)-C75** is recognized for its strong anorectic effects.<sup>[1][2]</sup> The protocols provided herein are applicable for any C75 isomer used in cell culture.

## Mechanism of Action

C75 exerts its biological effects through a dual mechanism, making it a unique tool for studying cellular energy pathways.

- Inhibition of Fatty Acid Synthase (FASN): C75 is a competitive and irreversible inhibitor of FASN, the key enzyme responsible for the de novo synthesis of fatty acids.<sup>[3][4][5]</sup> In cancer cells, which often rely on elevated fatty acid synthesis for membrane production and signaling, this inhibition leads to a depletion of necessary lipids, an accumulation of the substrate malonyl-CoA, and subsequent induction of apoptosis and cell cycle arrest.<sup>[3][5][6]</sup>

This action can also downregulate critical pro-survival signaling pathways like PI3K/Akt/mTOR.[7][8]

- Activation of Carnitine Palmitoyltransferase 1A (CPT1A): Concurrently, C75 acts as a potent activator of CPT1A, the rate-limiting enzyme in fatty acid oxidation.[1][4][9] This stimulation occurs even in the presence of high levels of malonyl-CoA, which normally inhibits CPT1A. [9][10] The resulting increase in fatty acid breakdown contributes to cellular energy stress and the compound's overall anti-tumor effect.



[Click to download full resolution via product page](#)

**Caption:** Dual mechanism of action of C75 in cancer cells.

## Data Presentation

**Table 1: Physicochemical Properties and Storage of C75**

| Property             | Value                                                                                          | Source(s)                                                     |
|----------------------|------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| Molecular Formula    | C <sub>14</sub> H <sub>22</sub> O <sub>4</sub>                                                 | N/A                                                           |
| Molecular Weight     | 254.32 g/mol                                                                                   | <a href="#">[11]</a>                                          |
| Solubility (DMSO)    | 51 mg/mL (200.53 mM)                                                                           | <a href="#">[4]</a> <a href="#">[11]</a> <a href="#">[12]</a> |
| Solubility (Ethanol) | 51 mg/mL (200.53 mM)                                                                           | <a href="#">[4]</a> <a href="#">[12]</a>                      |
| Solubility (Water)   | Insoluble                                                                                      | <a href="#">[12]</a>                                          |
| Storage Conditions   | Stock solutions at -20°C (short-term) or -80°C (long-term). Avoid repeated freeze-thaw cycles. | <a href="#">[2]</a> <a href="#">[12]</a>                      |

**Table 2: In Vitro Efficacy and Working Concentrations of C75**

| Cancer Type      | Cell Line         | IC <sub>50</sub> / Effective Conc. (μM) | Incubation Time (h) | Observed Effects                                                              | Source(s)                                                    |
|------------------|-------------------|-----------------------------------------|---------------------|-------------------------------------------------------------------------------|--------------------------------------------------------------|
| Prostate Cancer  | PC3               | 35                                      | 24                  | Inhibition of cell growth, radiosensitization                                 | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[11]</a> |
| Prostate Cancer  | LNCaP (spheroids) | 50                                      | >24                 | Reduction in spheroid growth                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[11]</a> |
| Breast Cancer    | SKBR3             | ~12.5                                   | 72                  | Growth inhibition                                                             | <a href="#">[3]</a>                                          |
| Breast Cancer    | SUM149PT          | ~12.5                                   | N/A                 | Cytotoxicity                                                                  | <a href="#">[8]</a>                                          |
| Breast Cancer    | SUM1315MO         | ~10                                     | N/A                 | Cytotoxicity                                                                  | <a href="#">[8]</a>                                          |
| Melanoma         | A375              | 32.43                                   | N/A                 | FASN inhibition                                                               | <a href="#">[11]</a> <a href="#">[13]</a>                    |
| Kidney (Monkey)  | MA104             | 28.5 (TD <sub>50</sub> )                | 24                  | Cytotoxicity                                                                  | <a href="#">[11]</a>                                         |
| Embryonic Kidney | HEK293T           | 50 - 100                                | 12 - 48             | Induction of mitochondrial dysfunction, ROS overproduction, loss of viability | <a href="#">[12]</a> <a href="#">[14]</a>                    |

## Experimental Protocols

### Preparation of C75 Stock and Working Solutions

Materials:

- **(+)-trans-C75** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Pre-warmed complete cell culture medium

#### Procedure for 10 mM Stock Solution:

- Calculation: To prepare 1 mL of a 10 mM stock solution of C75 (MW = 254.32 g/mol ), weigh out 2.54 mg.[12]
  - Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
  - Mass = 10 mM x 1 mL x 254.32 g/mol / 1000 = 2.5432 mg
- Dissolution: Aseptically add the 2.54 mg of C75 powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
- Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist dissolution.[12]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

#### Procedure for Working Solution:

- Calculation: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. Use the formula  $C_1V_1 = C_2V_2$ .
  - Example for a 50  $\mu$ M working solution in 10 mL of medium:
  - $C_1$  (Stock) = 10 mM
  - $C_2$  (Final) = 50  $\mu$ M = 0.05 mM
  - $V_2$  (Final) = 10 mL

- $V_1$  (Stock Volume) =  $(C_2 \times V_2) / C_1 = (0.05 \text{ mM} \times 10 \text{ mL}) / 10 \text{ mM} = 0.05 \text{ mL} = 50 \mu\text{L}$
- Preparation: Aseptically add 50  $\mu\text{L}$  of the 10 mM C75 stock solution to 9.95 mL of your complete cell culture medium. Mix gently by pipetting or inverting the tube. Use immediately.

## General Protocol for Cell Treatment

- Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for viability, 6-well plate for protein analysis) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
- Treatment: Remove the existing culture medium.
- Application: Add the freshly prepared C75-containing medium (working solution) to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest C75 dose) in parallel.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> humidified incubator.[11]
- Analysis: Proceed with downstream analysis, such as viability assays or cell lysis for protein extraction.

## Protocol for Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]



[Click to download full resolution via product page](#)

**Caption:** General workflow for an MTT cell viability assay.

Materials:

- Cells treated with C75 in a 96-well plate

- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

**Procedure:**

- Following the treatment period, add 10-20  $\mu$ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Carefully remove the medium from each well.
- Add 100-150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC<sub>50</sub> value.[\[13\]](#)

## Protocol for Western Blot Analysis

This protocol allows for the analysis of changes in protein expression (e.g., FASN, p-Akt, Bax, Bcl-2) following C75 treatment.[\[8\]](#)[\[13\]](#)

**Materials:**

- Cells treated with C75 in 6-well or 10 cm plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels, running buffer, and transfer system
- PVDF or nitrocellulose membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary and HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)

Procedure:

- Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
- Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant.
- Electrophoresis: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Normalize band intensity to a loading control like  $\beta$ -actin or GAPDH.[\[13\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth arrest induced by C75, A fatty acid synthase inhibitor, was partially modulated by p38 MAPK but not by p53 in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (+)-trans-C75 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167901#trans-c75-experimental-protocol-for-cell-culture>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)